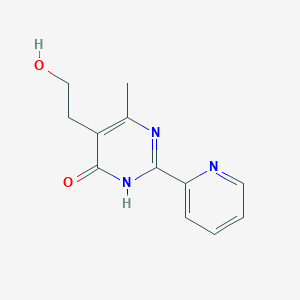
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Descripción general
Descripción
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, otherwise known as 5-(2-HE-6-MPP), is an organic compound with a unique chemical structure and a wide range of applications in scientific research. It is a colorless, water-soluble, and non-toxic molecule, and it has been studied for its potential applications in various fields, such as biochemistry, pharmacology, and biotechnology.
Aplicaciones Científicas De Investigación
Cancer Research: CDK2 Inhibition
5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol: and its derivatives have been studied for their potential as CDK2 inhibitors . CDK2 is a cyclin-dependent kinase critical in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Compounds with this structure have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), suggesting their potential use in targeted cancer therapies.
Anticancer Activity: Ultrasonic-Assisted Synthesis
The compound has been involved in the ultrasonic-assisted synthesis of new heterocyclic derivatives tethered with 1,2,3-triazoles . These synthesized compounds have been tested for their in-vitro anticancer activity against various cancer cell lines, showing promise in the development of new anticancer agents.
Biochemistry: Enzymatic Inhibitory Activity
In biochemistry, the compound’s derivatives have been used to study enzymatic inhibitory activity against CDK2/cyclin A2 . This is crucial for understanding the compound’s mechanism of action and optimizing its structure for better therapeutic efficacy.
Materials Science: Heterocyclic Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold, to which the compound belongs, is considered a privileged core skeleton in biologically active compounds. Its derivatives are of interest in materials science for developing new materials with potential biological applications .
Environmental Science: Small Molecule Interactions
While direct applications in environmental science are not explicitly mentioned, the study of small molecules like 5-(2-Hydroxyethyl)-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol can contribute to understanding molecular interactions in environmental processes .
Analytical Chemistry: Molecular Characterization
In analytical chemistry, the compound’s structure can be used as a model for developing analytical methods for molecular characterization, which is essential for quality control in pharmaceutical development .
Agriculture: Potential Pesticide Development
Although specific applications in agriculture are not detailed, the compound’s biological activity suggests potential for developing novel pesticides or plant growth regulators, pending further research .
Pharmacology: Drug Design and Development
The compound’s structure is related to pyrazolopyrimidine, a bioisostere of natural purine, which is significant in pharmacology for drug design and development due to its wide range of therapeutic effects .
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-9(5-7-16)12(17)15-11(14-8)10-4-2-3-6-13-10/h2-4,6,16H,5,7H2,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLMCOWLTFQQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



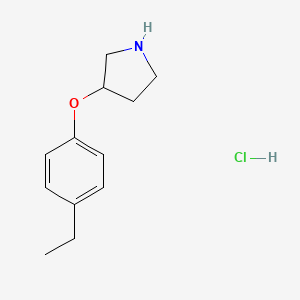
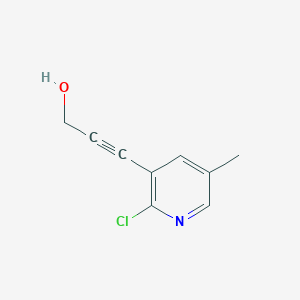

![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
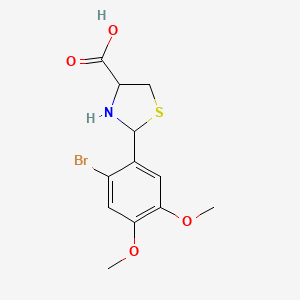
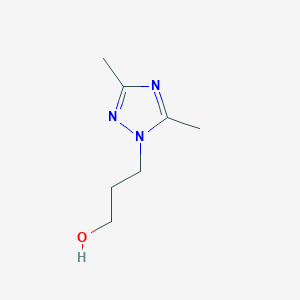
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
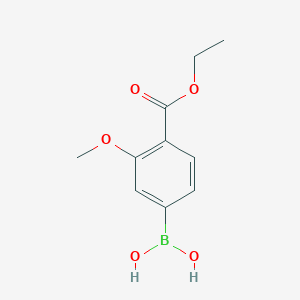
![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)